2,4-Difluoro-3-methylbenzyl alcohol

概要

説明

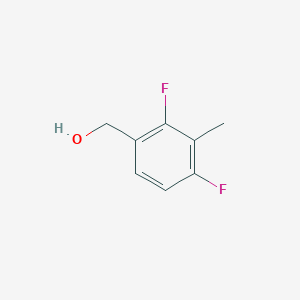

2,4-Difluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H8F2O It is a derivative of benzyl alcohol, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position of the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methylbenzyl alcohol can be achieved through several methods. One common approach involves the reduction of 2,4-Difluoro-3-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.

化学反応の分析

Types of Reactions

2,4-Difluoro-3-methylbenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form 2,4-Difluoro-3-methylbenzaldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form 2,4-Difluoro-3-methylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2,4-Difluoro-3-methylbenzaldehyde.

Reduction: 2,4-Difluoro-3-methylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2,4-Difluoro-3-methylbenzyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

Medicine: It serves as a building block for the development of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2,4-Difluoro-3-methylbenzyl alcohol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the alcohol group is converted to an aldehyde through the transfer of electrons to the oxidizing agent. In reduction reactions, the alcohol group is converted to an amine through the addition of hydrogen atoms from the reducing agent.

類似化合物との比較

2,4-Difluoro-3-methylbenzyl alcohol can be compared with other similar compounds such as:

2,4-Difluorobenzyl alcohol: Lacks the methyl group at the 3rd position.

3-Methylbenzyl alcohol: Lacks the fluorine atoms at the 2nd and 4th positions.

2,4-Difluoro-3-methylbenzaldehyde: The aldehyde form of the compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

2,4-Difluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C9H10F2O. It is a derivative of benzyl alcohol, where two fluorine atoms and a methyl group are substituted on the benzene ring. This structural modification can significantly influence its biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

- Molecular Weight : 172.18 g/mol

- Melting Point : Data not available

- Boiling Point : Data not available

- Solubility : Soluble in organic solvents; limited data on aqueous solubility

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially leading to increased binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties. The presence of fluorine can disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis or cell cycle arrest. The exact mechanism remains under investigation.

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several fluorinated benzyl alcohol derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

-

Cancer Cell Line Studies :

- In vitro studies on human breast cancer cell lines (MCF-7) indicated that this compound reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound.

-

Neuroprotection in Animal Models :

- An animal study assessed the neuroprotective effects of this compound in models of induced oxidative stress. The compound showed a reduction in biomarkers associated with neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Potential | Neuroprotective Effects |

|---|---|---|---|

| This compound | Significant | Moderate | Promising |

| Benzyl alcohol | Moderate | Low | Minimal |

| 6-Bromo-2,4-difluoro-3-methylbenzyl alcohol | High | High | Moderate |

特性

IUPAC Name |

(2,4-difluoro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKJRIGFJHFZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。